2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-[(E)-phenylmethylidene]aniline
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Overview
Description
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-[(E)-phenylmethylidene]aniline is a heterocyclic compound that features a pyrazole ring and a phenylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-[(E)-phenylmethylidene]aniline typically involves the reaction of 3,5-dimethyl-1H-pyrazole-4-thiol with benzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then cyclized to form the final product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like glacial acetic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-[(E)-phenylmethylidene]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the phenylmethylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-[(E)-phenylmethylidene]aniline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Mechanism of Action
The mechanism of action of 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-[(E)-phenylmethylidene]aniline involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. For example, it can bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine
- 4-[(hexylsulfanyl)methyl]-3,5-dimethyl-1-phenyl-1H-pyrazole
- 1,3,5-tris(pyrazol-4-yl)benzene
Uniqueness
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-[(E)-phenylmethylidene]aniline is unique due to its specific combination of a pyrazole ring and a phenylmethylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
5483-69-2 |
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Molecular Formula |
C18H17N3S |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]phenyl]-1-phenylmethanimine |
InChI |
InChI=1S/C18H17N3S/c1-13-18(14(2)21-20-13)22-17-11-7-6-10-16(17)19-12-15-8-4-3-5-9-15/h3-12H,1-2H3,(H,20,21) |
InChI Key |
SGWIFFWGBKQRFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)SC2=CC=CC=C2N=CC3=CC=CC=C3 |
Origin of Product |
United States |
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